Hexa-O-acetylmaltal
Overview
Description
Hexa-O-acetylmaltal is a complex organic compound with the molecular formula C24H32O15 and a molecular weight of 560.50 g/mol . It is a derivative of maltal, where six hydroxyl groups are acetylated.
Preparation Methods
Hexa-O-acetylmaltal can be synthesized through several methods. One common synthetic route involves the acetylation of maltal using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or chromatography to obtain high purity this compound .
In industrial production, the process may involve large-scale acetylation using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Hexa-O-acetylmaltal undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Scientific Research Applications
Hexa-O-acetylmaltal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions.
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of Hexa-O-acetylmaltal involves its interaction with specific molecular targets and pathways. It primarily acts by modulating the activity of enzymes involved in carbohydrate metabolism. The acetyl groups on the molecule enhance its binding affinity to these enzymes, leading to altered enzymatic activity and subsequent metabolic effects . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Hexa-O-acetylmaltal is unique compared to other similar compounds due to its specific acetylation pattern and resulting physicochemical properties. Similar compounds include:
Tetra-O-acetylmaltal: This compound has four acetyl groups instead of six, resulting in different reactivity and applications.
Octa-O-acetylmaltal: With eight acetyl groups, this compound exhibits higher stability but may have limited solubility in certain solvents.
Hexa-O-acetylglucose: Similar in structure but derived from glucose, this compound has different biological and chemical properties.
This compound stands out due to its balanced acetylation, providing a unique combination of stability, reactivity, and solubility, making it versatile for various applications .
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-LYDSDTOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370478 | |
Record name | Hexa-O-acetylmaltal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67314-34-5 | |
Record name | Hexa-O-acetylmaltal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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